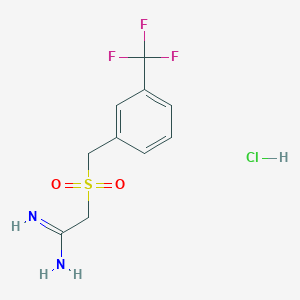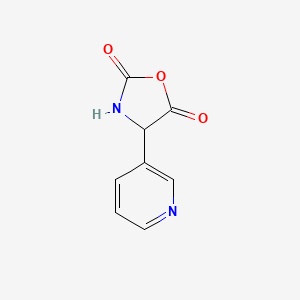![molecular formula C11H13IN4O4 B13721680 (2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with an amino group and an iodine atom. The tetrahydrofuran ring is substituted with hydroxymethyl and diol groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the iodine atom: This is often done via an iodination reaction using reagents such as iodine or iodinating agents under controlled conditions.
Substitution with the amino group: This step may involve nucleophilic substitution reactions.
Formation of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving hydroxyl-containing precursors.
Introduction of hydroxymethyl and diol groups: These functional groups can be introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl and diol groups can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrrolo[2,3-d]pyrimidine core.
Substitution: The amino and iodine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the pyrrolo[2,3-d]pyrimidine core.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, this compound may be used as a probe to study biochemical pathways involving pyrrolo[2,3-d]pyrimidine derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with specific chemical properties.
作用機序
The mechanism of action of (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biochemical pathways. The amino and iodine groups may enhance binding affinity and specificity, while the hydroxymethyl and diol groups can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- (2S,3S,4R,5S)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5S)-2-(4-amino-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the iodine atom in (2S,3S,4R,5S)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol distinguishes it from its bromine and chlorine analogs. Iodine can confer unique electronic and steric properties, potentially enhancing the compound’s reactivity and binding affinity in biochemical applications.
特性
分子式 |
C11H13IN4O4 |
|---|---|
分子量 |
392.15 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m0/s1 |
InChIキー |
WHSIXKUPQCKWBY-RYVZHVEOSA-N |
異性体SMILES |
C1=C(C2=C(N=CN=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N)I |
正規SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)


![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)



![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)

![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)

